Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate
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Overview
Description
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate is a heterocyclic compound known for its unique structural properties and reactivity. It is characterized by the presence of four carboxylate groups attached to a quinolizine core, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate typically involves the reaction of pyridine with dimethyl acetylenedicarboxylate (DMAD). This reaction proceeds through a 1,4-dipolar cycloaddition mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up with appropriate adjustments in reaction conditions and purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by hydrochloric acid to yield indolizines.
Cycloaddition: It participates in cycloaddition reactions with other reagents, forming complex structures.
Common Reagents and Conditions:
Hydrochloric Acid: Used for hydrolysis reactions.
Dimethyl Acetylenedicarboxylate (DMAD): Used in the initial synthesis and cycloaddition reactions.
Major Products:
Indolizines: Formed through hydrolysis.
Complex Cycloadducts: Formed through cycloaddition reactions.
Scientific Research Applications
Tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate involves its ability to participate in cycloaddition reactions, forming stable intermediates and products. The molecular targets and pathways involved in its biological activities are still under investigation, with studies focusing on its interaction with microbial cell membranes and enzymes .
Comparison with Similar Compounds
Tetramethyl 9aH-quinolizine-1,2,3,4-tetracarboxylate: Another quinolizine derivative with similar structural features.
Indolizines: Formed as hydrolysis products of tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate.
Uniqueness: this compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and material science .
Properties
CAS No. |
1101-39-9 |
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Molecular Formula |
C17H17NO8 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
tetramethyl 4H-quinolizine-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C17H17NO8/c1-23-14(19)10-9-7-5-6-8-18(9)13(17(22)26-4)12(16(21)25-3)11(10)15(20)24-2/h5-8,13H,1-4H3 |
InChI Key |
JXDYWRXGPXTCKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(=C(C(=C2N1C=CC=C2)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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